(3,3-Dimethyloxan-2-yl)methanamine hydrochloride
Description
(3,3-Dimethyloxan-2-yl)methanamine hydrochloride is a substituted methanamine derivative featuring a 3,3-dimethyltetrahydropyran (oxane) ring system. The compound consists of a primary amine group (-NH2) attached to a methylene bridge, which is further connected to a dimethyl-substituted oxane ring. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
(3,3-dimethyloxan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)4-3-5-10-7(8)6-9;/h7H,3-6,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAJMSVLAPUSFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1CN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241141-38-6 | |
| Record name | (3,3-dimethyloxan-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of (3,3-Dimethyloxan-2-yl)methanamine hydrochloride involves several steps. One common method includes the reaction of 3,3-dimethyloxan-2-ylmethanol with ammonia or an amine under specific conditions to form the corresponding amine . This amine is then reacted with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
(3,3-Dimethyloxan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using agents like or .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while substitution reactions can produce a variety of derivatives .
Scientific Research Applications
(3,3-Dimethyloxan-2-yl)methanamine hydrochloride is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of (3,3-Dimethyloxan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group in the compound can form bonds with various biological molecules, influencing their function. This interaction can affect pathways involved in cell signaling , metabolism , and gene expression . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Target Compound: (3,3-Dimethyloxan-2-yl)methanamine Hydrochloride
- Core Structure : A six-membered oxane ring (tetrahydropyran) with 3,3-dimethyl substituents.
- Functional Groups : Primary amine (-NH2) as a hydrochloride salt.
Comparative Compounds:
(3-Phenyloxolan-3-yl)methanamine Hydrochloride (CAS 2241129-01-9)
- Core Structure : Five-membered oxolane (tetrahydrofuran) ring with a 3-phenyl substituent.
- Key Difference : Smaller ring size (oxolane vs. oxane) and aromatic phenyl group instead of aliphatic dimethyl groups. This increases lipophilicity and may alter binding affinity in biological systems .
(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine Hydrochloride (CAS 1052519-53-5)
- Core Structure : Combines a tetrahydropyran ring (at position 4) with a methylthiophene substituent.
- Key Difference : Heteroaromatic thiophene moiety introduces sulfur-based electronic effects, contrasting with the aliphatic dimethyl groups in the target compound .
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride (CAS 1439902-60-9)
- Core Structure : Imidazole ring with a 3-methoxybenzyl substituent.
- Key Difference : Aromatic imidazole and methoxybenzyl groups confer distinct electronic and hydrogen-bonding properties compared to the aliphatic oxane system .
Physicochemical Properties
Notes:
- The target compound’s NMR profile is inferred from structurally related hydrochlorides, such as methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl (δ 9.00 brs for NH3+; oxane protons at δ 3.8–3.9) .
- Thiophene-containing analogs exhibit distinct deshielding effects due to sulfur’s electronegativity .
Biological Activity
(3,3-Dimethyloxan-2-yl)methanamine hydrochloride, with the CAS number 2241141-38-6, is a compound of increasing interest in biochemical research due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.
The compound is characterized by its oxane structure and methanamine functionality. Its molecular formula is C₇H₁₅ClN₂O, indicating the presence of a hydrochloride salt which enhances its solubility in aqueous environments.
The biological activity of (3,3-Dimethyloxan-2-yl)methanamine hydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to act as an enzyme inhibitor, modulating pathways involved in cellular signaling and metabolic processes. Specifically, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions.
1. Enzyme Inhibition
Research indicates that (3,3-Dimethyloxan-2-yl)methanamine hydrochloride exhibits significant enzyme inhibitory properties. For example:
- Phospholipase A2 Inhibition : In vitro studies have shown that this compound can inhibit lysosomal phospholipase A2, which is crucial in lipid metabolism and inflammatory responses .
2. Anticancer Activity
Preliminary studies suggest that (3,3-Dimethyloxan-2-yl)methanamine hydrochloride may possess anticancer properties. It has been evaluated for its effects on cancer cell lines, showing potential in reducing cell viability and inducing apoptosis in specific types of cancer cells.
3. Neuroprotective Effects
There is emerging evidence that this compound may provide neuroprotective benefits. Studies have indicated that it could mitigate oxidative stress in neuronal cells, thus offering a protective effect against neurodegenerative diseases .
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, (3,3-Dimethyloxan-2-yl)methanamine hydrochloride was tested on human breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell proliferation with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Treatment with (3,3-Dimethyloxan-2-yl)methanamine hydrochloride resulted in a significant decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
